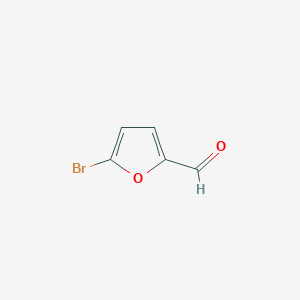

5-溴-2-糠醛

描述

Synthesis Analysis

The synthesis of 5-Bromo-2-furaldehyde involves the preparation of a brominating agent through the reaction of N-methylimidazole and bromo-n-butane to generate bromo-1-butyl-3-methylimidazole. This is then reacted with bromine to obtain the brominating agent ionic liquid tribromo-1-butyl-3-methylimidazole. Furaldehyde is added into the prepared brominating agent to carry out the bromination reaction, thereby generating the target product 5-Bromo-2-furaldehyde .Molecular Structure Analysis

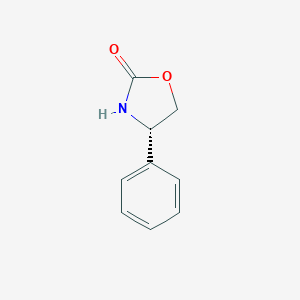

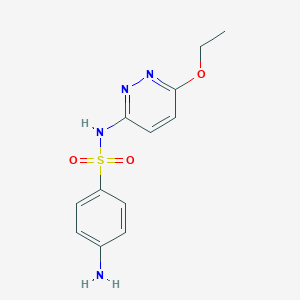

5-Bromo-2-furaldehyde contains a total of 11 bonds, including 8 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aldehyde (aromatic), and 1 Furane .Chemical Reactions Analysis

The reaction of 5-Bromo-2-furaldehyde involves a mixture heated to reflux, followed by the slow addition of a 1,2-dichloroethane solution of bromine into the reaction flask over a period of 1 to 3 hours. The reaction mixture is then refluxed for 20 hours .Physical And Chemical Properties Analysis

5-Bromo-2-furaldehyde is a solid substance. It has a boiling point of 222.9±20.0 °C at 760 mmHg and a melting point of 82-85 °C. Its density is 1.7±0.1 g/cm3 .科学研究应用

Synthesis of 5-Substituted 2-Furaldehydes

5-Bromo-2-furaldehyde: serves as a precursor in the synthesis of various 5-substituted 2-furaldehydes. These derivatives are valuable intermediates in organic synthesis and can lead to the production of diverse furan-based compounds with potential applications in pharmaceuticals and agrochemicals .

Novel Amination/Diels-Alder Procedures

Researchers employ 5-Bromo-2-furaldehyde in innovative one-pot, two-step amination/Diels-Alder procedures. This method streamlines the synthesis of anilines, which are foundational structures in many drugs and industrial chemicals .

Carbazole Derivatives

The compound is utilized in the synthesis of 5-(5′,8′-dimethyl-9′-tert-butoxycarbonyl-9′H-carbazol-3′-yl)-furan-2-carbaldehyde . Carbazole derivatives like this have significant importance in the development of new materials for electronics and photonics .

Hydroxyhexyl-Furaldehyde Synthesis

5-Bromo-2-furaldehyde: is a key starting material for synthesizing 5-(6-hydroxyhexyl)-2-furaldehyde . This compound has potential applications in the creation of bio-based polymers and plastics, contributing to sustainable material science .

Methylsulfonyl and Phenylsulfonyl Derivatives

This chemical is instrumental in synthesizing 5-methylsulfonyl-2-furaldehyde and 5-phenylsulfonyl-2-furaldehyde . These derivatives are explored for their potential use in medicinal chemistry, particularly for their anti-inflammatory and analgesic properties .

Iodo-Furaldehyde Synthesis

5-Bromo-2-furaldehyde: can be transformed into 5-iodo-2-furaldehyde , which is a compound of interest in halogenation reactions. Such reactions are crucial in the synthesis of complex molecules that could have applications ranging from medicinal chemistry to material science .

作用机制

Target of Action

5-Bromo-2-furaldehyde, also known as 5-bromofuran-2-carbaldehyde, primarily targets the respiratory system . The compound’s interaction with this system is crucial to its overall mechanism of action.

Mode of Action

It is known to be involved in various syntheses, including the production of 5-substituted 2-furaldehydes and anilines . These syntheses occur through a novel one-pot, two-step amination/Diels-Alder procedure .

Biochemical Pathways

5-Bromo-2-furaldehyde is involved in the formation of di-furyl ketonic aldehyde and trifurylic dialdehyde in the initial stages of polymerization . It also plays a role in the synthesis of 5-substituted 2-furaldehydes and anilines .

Pharmacokinetics

It is known that the compound has a melting point of 82-85°c and a boiling point of 112°c/16 mmhg . It is soluble in chloroform and methanol , suggesting that it may be well-absorbed and distributed in the body.

Result of Action

It is known to be used in the preparation of isoindolinones from furfural . It is also used in the preparation of brominated nitrovinylfuran, which displays antibacterial activity .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-furaldehyde can be influenced by various environmental factors. For instance, it is sensitive to air , suggesting that its stability and efficacy may be affected by exposure to oxygen. Furthermore, its storage temperature is recommended to be 2-8°C , indicating that temperature can also influence its stability.

安全和危害

5-Bromo-2-furaldehyde is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

未来方向

5-Bromo-2-furaldehyde may be employed for the following syntheses: 5-substituted 2-furaldehydes, anilines through a novel one-pot, two-step amination/Diels-Alder procedure, and other compounds . It is an important chemical derived from biomass and is one of the key derivatives for producing significant nonpetroleum-derived chemicals .

属性

IUPAC Name |

5-bromofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-5-2-1-4(3-7)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTFHWXMITZNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344910 | |

| Record name | 5-Bromo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-furaldehyde | |

CAS RN |

1899-24-7 | |

| Record name | 5-Bromo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of 5-Bromo-2-furaldehyde in organic synthesis?

A1: 5-Bromo-2-furaldehyde serves as a crucial starting material for synthesizing various compounds, particularly aryl- and heteroaryl-substituted furan derivatives. [] This is mainly due to the reactivity of the bromine atom, allowing for diverse chemical transformations. For instance, it participates in palladium-catalyzed cross-coupling reactions with aryl- and heteroarylzinc halides, providing access to a broad range of 5-substituted 2-furaldehydes. []

Q2: Are there alternative synthetic routes to 5-substituted 2-furaldehydes besides using 5-Bromo-2-furaldehyde?

A2: Yes, recent research highlights a novel approach utilizing a new organozinc reagent, 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide. [] This reagent is synthesized via direct insertion of highly active zinc into 2-(5-bromofuran-2-yl-1,3-dioxolane. Subsequent coupling reactions under specific conditions with this organozinc reagent lead to diverse furan derivatives. []

Q3: Can 5-Bromo-2-furaldehyde be used to functionalize surfaces?

A3: Research suggests that 5-Bromo-2-furaldehyde can be used as a dienophile in Diels-Alder reactions to functionalize surfaces. [] In one study, a diene-functionalized surface was reacted with 5-Bromo-2-furaldehyde in solution. Analysis revealed a nearly 60% yield of the Diels-Alder adduct on the surface, indicating the successful functionalization. []

Q4: Are there any studies on the kinetics of reactions involving 5-Bromo-2-furaldehyde?

A4: Yes, the kinetics of oxidation of 5-Bromo-2-furaldehyde, among other heterocyclic aldehydes, has been studied using quinolinium dichromate (QDC) as the oxidizing agent in an acidic medium. [, ] These studies investigated the impact of factors like solvent composition, acidity, and temperature on the reaction rate and proposed potential reaction mechanisms. [, ]

Q5: What is the role of 5-Bromo-2-furaldehyde in material science research?

A5: 5-Bromo-2-furaldehyde plays a vital role in developing materials with tailored properties. For instance, it serves as a precursor for synthesizing polymers with unique functionalities, like those used for reversible adhesion. [] These polymers, synthesized through plasma copolymerization and gas-phase reactions, rely on the reactivity of the aldehyde group in 5-Bromo-2-furaldehyde for further modification and surface functionalization. []

Q6: Are there any known palladium-catalyzed coupling reactions involving 5-Bromo-2-furaldehyde beyond those with organozinc reagents?

A6: Yes, research demonstrates the successful palladium-catalyzed direct coupling of 5-Bromo-2-furaldehyde with other heterocyclic compounds, such as furfural and thiophene derivatives. [] This highlights the versatility of 5-Bromo-2-furaldehyde in constructing complex molecules incorporating furan moieties.

Q7: Have any novel synthetic methodologies been explored using 5-Bromo-2-furaldehyde as a starting material?

A7: Research explored metal-free amination and Diels-Alder reactions in the furan series using 5-Bromo-2-furaldehyde. [] This led to the development of a one-pot, two-step amination/Diels-Alder procedure for synthesizing polysubstituted anilines from commercially available 5-Bromo-2-furaldehyde, highlighting its utility in streamlined synthetic approaches. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

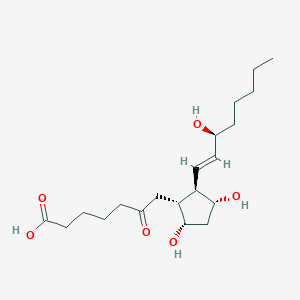

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)